4-Amino-5-(4-chlorobenzoyl)-2-[(4-ethylphenyl)amino]thiophene-3-carbonitrile
Description
4-Amino-5-(4-chlorobenzoyl)-2-[(4-ethylphenyl)amino]thiophene-3-carbonitrile is a thiophene-3-carbonitrile derivative characterized by a 4-chlorobenzoyl group at position 5, a (4-ethylphenyl)amino substituent at position 2, and a cyano group at position 2. Its synthesis and applications are inferred from structurally related analogs in the thiophene-carbonitrile family, which are frequently explored for their bioactive properties, including antimicrobial, antitumor, and receptor-modulating activities .
Properties
Molecular Formula |
C20H16ClN3OS |
|---|---|
Molecular Weight |
381.9 g/mol |
IUPAC Name |
4-amino-5-(4-chlorobenzoyl)-2-(4-ethylanilino)thiophene-3-carbonitrile |
InChI |
InChI=1S/C20H16ClN3OS/c1-2-12-3-9-15(10-4-12)24-20-16(11-22)17(23)19(26-20)18(25)13-5-7-14(21)8-6-13/h3-10,24H,2,23H2,1H3 |
InChI Key |
ULLZRWTZONRFMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=CC=C(C=C3)Cl)N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-(4-chlorobenzoyl)-2-[(4-ethylphenyl)amino]thiophene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.
Substitution Reactions:
Amination: The amino groups are introduced through amination reactions, often using amines and suitable catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-(4-chlorobenzoyl)-2-[(4-ethylphenyl)amino]thiophene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the thiophene ring and the benzoyl/phenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives, amines, and other nucleophiles/electrophiles under appropriate solvents and temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
4-Amino-5-(4-chlorobenzoyl)-2-[(4-ethylphenyl)amino]thiophene-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its biological activity. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: Thiophene derivatives are explored for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and can be used in various organic transformations.
Mechanism of Action
The mechanism of action of 4-Amino-5-(4-chlorobenzoyl)-2-[(4-ethylphenyl)amino]thiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with DNA to exert anticancer effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
The compound’s structural uniqueness lies in its combination of substituents. Key analogs and their differences are summarized below:
Table 1: Substituent Comparison of Thiophene-3-Carbonitrile Derivatives
Key Observations:
- Amino Substituents: The (4-ethylphenyl)amino group introduces steric bulk and lipophilicity, which may influence pharmacokinetic properties compared to smaller substituents (e.g., allylamino or sulfanyl groups) .
- Biological Activity : While direct data on the target compound is scarce, analogs with pyrazole or benzodiazepine substituents exhibit antimicrobial activity against bacterial strains (e.g., Staphylococcus aureus) .
Pharmacological and Functional Insights
- Receptor Modulation: 2-Amino-3-benzoylthiophenes are reported as allosteric enhancers of adenosine A1 receptors, increasing agonist binding by up to 45% at 10 µM. The target compound’s 4-chlorobenzoyl group may enhance this activity compared to non-halogenated analogs .
- Antimicrobial Activity : Pyrazole-substituted derivatives inhibit bacterial growth, with structural flexibility at position 2 critical for potency .
- Antioxidant Potential: Chromene-fused analogs (e.g., 4H-chromene-3-carbonitriles) demonstrate radical scavenging activity, though this is untested in the target compound .
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